8-Chloro-1-naphthalenemethanamine
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Overview
Description
8-Chloro-1-naphthalenemethanamine is an organic compound with the molecular formula C11H10ClN. It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 8th position and an amine group attached to the methylene bridge.
Preparation Methods
The synthesis of 8-Chloro-1-naphthalenemethanamine typically involves the chlorination of 1-naphthalenemethanamine. One common method includes the reaction of 1-naphthalenemethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
8-Chloro-1-naphthalenemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
8-Chloro-1-naphthalenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-1-naphthalenemethanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the chlorine atom plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
8-Chloro-1-naphthalenemethanamine can be compared with other naphthalene derivatives, such as:
1-Naphthalenemethanamine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
8-Bromo-1-naphthalenemethanamine: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
8-Fluoro-1-naphthalenemethanamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(8-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |
InChI Key |
UWALSGSIBCHVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)C(=CC=C2)Cl |
Origin of Product |
United States |
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